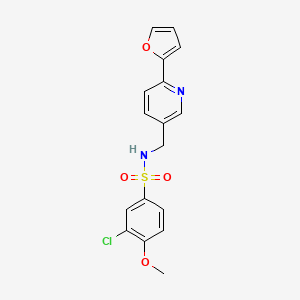

3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide is a complex molecule that likely exhibits a range of interesting chemical properties due to its heterocyclic and aromatic components. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of chlorinating reagents and sulfonamide groups. For instance, N-chloro-N-methoxybenzenesulfonamide has been prepared as a chlorinating reagent and used to chlorinate a variety of substrates including heteroarenes . This suggests that similar methods could potentially be applied to synthesize the chloro and methoxybenzenesulfonamide components of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the constitution of N,N′-bis(phenylsulfonyl)-S-pyridiniosulfodiimidates was proven by X-ray crystal structure analysis . This indicates that the molecular structure of this compound could also be studied using these techniques to gain a detailed understanding of its geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For instance, N-substituted pyridinethiones reacted with sodium-N-chlorobenzenesulfonamides to form several types of products . Additionally, the condensation of 4-amino-6-chloro-2-methoxypyrimidine with p-nitrobenzenesulfonyl chloride resulted in both expected and abnormal by-products . These findings suggest that the compound of interest may also undergo a range of chemical reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. The chlorinating reagent mentioned earlier is reactive, which implies that the chloro and methoxybenzenesulfonamide groups in the target compound may also confer reactivity . The heterocyclic and aromatic components are likely to influence the compound's stability, solubility, and reactivity. The abnormal condensation products observed in one study suggest that the compound may also form unexpected products under certain conditions, which could be relevant for its physical and chemical behavior.

Scientific Research Applications

Synthesis and Reactivity

- Synthetic Pathways and Chemical Reactions : The synthesis of related compounds, such as sulfonamide derivatives and pyridine N-oxides, involves reactions like N-amination, cycloaddition, and sulfonation. For instance, 5-Aminofuro[3,2-c]pyridinium tosylates were synthesized through direct N-amination, showcasing the versatility of sulfonamide compounds in synthesizing heterocyclic structures with potential applications in medicinal chemistry and materials science (Bencková & Krutošíková, 1999).

Molecular Dynamics and Quantum Chemical Studies

- Corrosion Inhibition : Piperidine derivatives, such as those structurally similar to the specified compound, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand their adsorption behaviors and inhibition efficiencies, highlighting the potential of these compounds in corrosion prevention applications (Kaya et al., 2016).

Nonlinear Optical Properties

- Optical Applications : Thienyl-substituted pyridinium salts, related to the structural framework of sulfonamide derivatives, exhibit second-order nonlinear optical properties. Such compounds have been synthesized and characterized, revealing their potential in nonlinear optics, a field that underpins technologies such as laser frequency conversion and optical data processing (Li et al., 2012).

Anticancer Activity

- Biological Activity : The synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules has been explored for their anticancer activity. Microwave-assisted synthesis techniques have been employed to create these compounds, which were subsequently evaluated against various human cancer cell lines, demonstrating the potential medicinal applications of such chemical frameworks (Kumar et al., 2015).

properties

IUPAC Name |

3-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S/c1-23-16-7-5-13(9-14(16)18)25(21,22)20-11-12-4-6-15(19-10-12)17-3-2-8-24-17/h2-10,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJUTXUAIHVSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

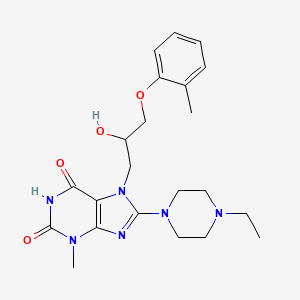

![6-(4-Fluorophenyl)-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2526205.png)

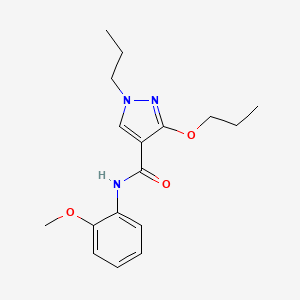

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)

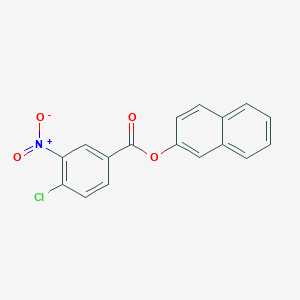

![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)

![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)

![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)